molecular formula C5H10ClNO2 B12446288 Ethyl (S)-2-amino-3-chloropropanoate

Ethyl (S)-2-amino-3-chloropropanoate

Katalognummer: B12446288
Molekulargewicht: 151.59 g/mol
InChI-Schlüssel: ZUCMQAXVUDMHEO-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (S)-2-amino-3-chloropropanoate is an organic compound with the molecular formula C5H10ClNO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (S)-2-amino-3-chloropropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with (S)-alanine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of (S)-alanine attacks the carbon atom of ethyl chloroacetate, displacing the chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (S)-2-amino-3-chloropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile compounds, while reduction can convert it into primary amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitro or nitrile compounds.

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl (S)-2-amino-3-chloropropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of ethyl (S)-2-amino-3-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl (S)-2-amino-3-chloropropanoate can be compared to other similar compounds, such as:

    Ethyl ®-2-amino-3-chloropropanoate: The enantiomer of the compound, which has a different three-dimensional arrangement and may exhibit different biological activity.

    Ethyl 2-amino-3-bromopropanoate: A similar compound with a bromine atom instead of chlorine, which may have different reactivity and applications.

    Ethyl 2-amino-3-hydroxypropanoate:

Conclusion

This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and industrial applications

Eigenschaften

Molekularformel

C5H10ClNO2

Molekulargewicht

151.59 g/mol

IUPAC-Name

ethyl (2S)-2-amino-3-chloropropanoate

InChI

InChI=1S/C5H10ClNO2/c1-2-9-5(8)4(7)3-6/h4H,2-3,7H2,1H3/t4-/m1/s1

InChI-Schlüssel

ZUCMQAXVUDMHEO-SCSAIBSYSA-N

Isomerische SMILES

CCOC(=O)[C@@H](CCl)N

Kanonische SMILES

CCOC(=O)C(CCl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.